

# Application Note: Quantitative Analysis of Omzotirome in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Omzotirome

Cat. No.: B1263094

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## Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Omzotirome** in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. The chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of **Omzotirome**.

## Introduction

**Omzotirome** (formerly TRC-150094) is a thyromimetic drug that acts as a metabolic modulator, showing promise in improving insulin resistance, hyperglycemia, dyslipidemia, and hypertension.[1] Accurate quantification of **Omzotirome** in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies during its clinical development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical quantification. This application note provides a comprehensive protocol for the determination of **Omzotirome** in human plasma, validated according to industry-standard guidelines.

## Materials and Methods

### Chemicals and Reagents

- **Omzotirome** reference standard ( $\geq 98\%$  purity)
- **Omzotirome-d4** (stable isotope-labeled internal standard, IS) ( $\geq 98\%$  purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

### Stock and Working Solutions

- **Omzotirome** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Omzotirome** in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Omzotirome-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the **Omzotirome** stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

## Experimental Protocols

### Sample Preparation

A protein precipitation method is employed for the extraction of **Omzotirome** from plasma.<sup>[2][3][4]</sup>

- Allow plasma samples to thaw at room temperature.

- Vortex the plasma samples to ensure homogeneity.
- To 100  $\mu$ L of plasma in a microcentrifuge tube, add 20  $\mu$ L of the internal standard working solution (100 ng/mL **Omzotirome-d4**).
- Add 300  $\mu$ L of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial.
- Inject 5  $\mu$ L of the supernatant into the LC-MS/MS system.

## LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Condition
HPLC System	Agilent 1290 Infinity II or equivalent
Column	Waters Acquity UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temp.	40°C
Injection Vol.	5 $\mu$ L
Gradient Program	
Time (min)	%B
0.0	10
0.5	10
2.5	95
3.5	95
3.6	10
5.0	10

Mass Spectrometry:

Parameter	Condition
Mass Spectrometer	Sciex Triple Quad 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temp.	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	9 psi
Nebulizer Gas (GS1)	55 psi
Heater Gas (GS2)	60 psi

#### MRM Transitions:

Based on the structure of **Omzotirome** (C<sub>19</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub>, Molar Mass: 328.412 g/mol ), the following theoretical MRM transitions are proposed for quantification and qualification.[1]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Use
Omzotirome	329.2	175.1	100	25	Quantifier
Omzotirome	329.2	131.1	100	35	Qualifier
Omzotirome-d4 (IS)	333.2	179.1	100	25	Quantifier

## Data Presentation

### Calibration Curve

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of **Omzotirome** to the internal standard against the nominal concentration. A linear regression with a weighting factor of  $1/x^2$  was used.

Parameter	Value
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995

## Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The acceptance criteria are a precision (%CV) of  $\leq 15\%$  ( $\leq 20\%$  for LLOQ) and an accuracy (%RE) of  $\pm 15\%$  ( $\pm 20\%$  for LLOQ).[5][6]

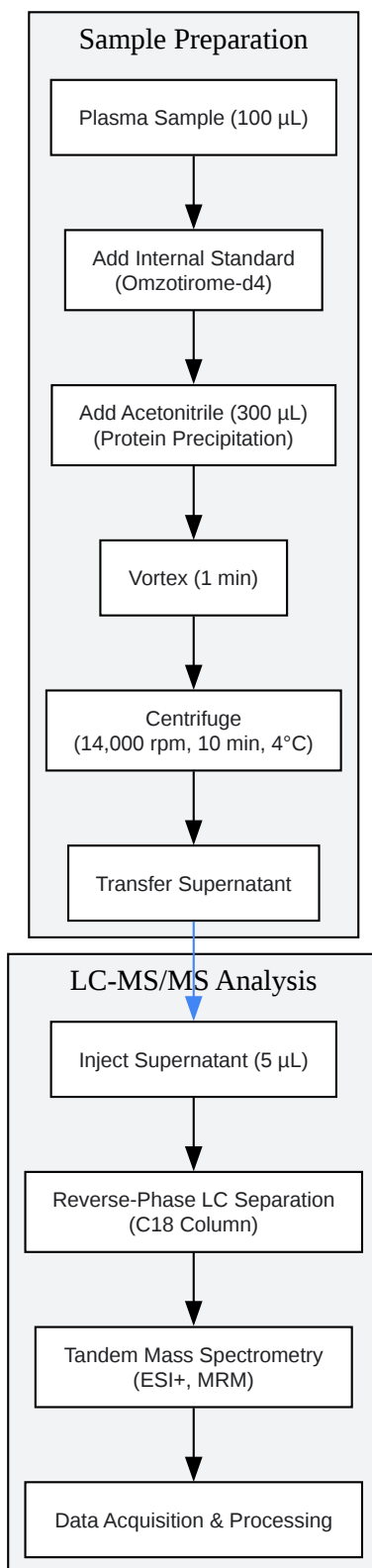
QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV) (n=6)	Intra-day Accuracy (%RE) (n=6)	Inter-day Precision (%CV) (n=18)	Inter-day Accuracy (%RE) (n=18)
LLOQ	0.5	8.2	-5.4	10.1	-3.8
LQC	1.5	6.5	2.1	7.8	4.2
MQC	75	4.1	1.5	5.3	2.9
HQC	400	3.5	-0.8	4.6	-1.5

## Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

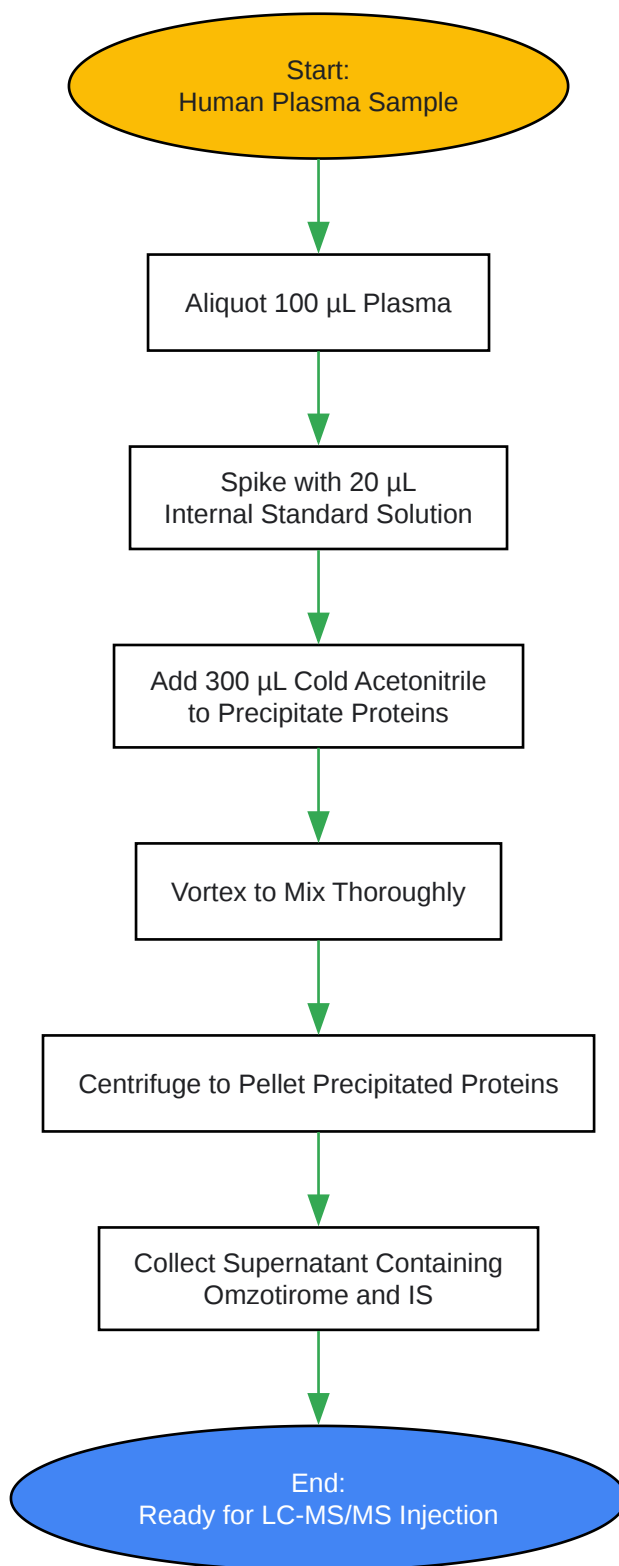
QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
LQC	1.5	92.4	98.7
HQC	400	95.1	101.2

## Visualizations



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Caption: Overall experimental workflow from plasma sample to data analysis.



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Caption: Logical flow of the plasma sample preparation protocol.



## Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of **Omzotirome** in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, and the method meets the validation criteria for accuracy, precision, and linearity as per regulatory guidelines. This application note serves as a valuable resource for researchers involved in the clinical development of **Omzotirome**.

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## References

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